Chalcomycin is a 16-membered macrolide antibiotic primarily active against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. [, , , ] It was first isolated from filtrates of two new strains of Streptomyces bikiniensis, a bacterium found in marine environments. [, ] This neutral antibiotic exhibits slight water solubility and good solubility in organic solvents. [] Unlike other 16-membered macrolides that typically contain the amino sugar mycaminose, Chalcomycin features a unique 2,3-trans double bond and the neutral sugar D-chalcose at the C-5 position. [, , ]
Chalcomycin belongs to a group of macrolides that includes Neutramycin and Aldgamycin, all characterized by the presence of the neutral sugars chalcose or aldgarose. [] This group is distinct from other macrolide groups like the Magnamycin-Leucomycin group and the Tylosin group, which differ in their glycosylation patterns, constituent sugars, and aglycone structures. []
Chalcomycin's specific interaction with the bacterial ribosome and its inhibitory effect on peptidyl transferase have made it a valuable tool for investigating the intricacies of protein synthesis. [, ] Comparative studies with other macrolides have revealed subtle differences in their mechanisms of action, shedding light on the structure-function relationships of these important antibiotics. [, ]
One notable chemical reaction involving Chalcomycin is its glycosylative inactivation by certain Nocardia species. [] This process involves the attachment of a glucose molecule to the 2'-OH group of Chalcomycin, resulting in the formation of 2'-[O-(β-D-glucopyranosyl)]chalcomycin. [] This modification effectively neutralizes the antibiotic activity of Chalcomycin, highlighting a mechanism of bacterial resistance. []
Furthermore, studies on the biosynthesis of Chalcomycin have revealed several key enzymatic reactions involved in its assembly and modification. [, , ] These include the activity of methyltransferases like AlmCII, which catalyzes the methylation of a 4',6'-dideoxysugar during Chalcomycin biosynthesis. [] This specific methylation step is crucial for the antibacterial activity of Chalcomycin, as demonstrated by the significantly reduced potency of 3'-O-demethylated Chalcomycin analogs. []
The discovery and characterization of enzymes involved in Chalcomycin biosynthesis, such as the methyltransferase AlmCII, have expanded our understanding of sugar methylation in natural product biosynthesis. [] This knowledge can be applied to develop novel biocatalysts for the synthesis of complex molecules with potential applications in medicine and biotechnology. []
Chalcomycin, like many macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. [, , ] Specifically, it binds to the 50S ribosomal subunit of bacteria, interfering with the peptidyl transferase reaction, which is essential for the formation of peptide bonds during protein synthesis. [, , ] This binding interaction is mediated by the mycarose moiety present in the Chalcomycin structure, as evidenced by the lack of peptidyl transferase inhibition observed with macrolides lacking this specific sugar. []
Studies comparing Chalcomycin with other macrolides like Erythromycin and Spiramycin have revealed variations in their binding sites on the ribosome and their effects on protein synthesis. [] While all three macrolides bind to a common site near position A2058 of the 23S rRNA, the presence of the mycarose moiety in Chalcomycin results in additional interactions with U2506, influencing its specific inhibitory activity. []
Chalcomycin is a slightly water-soluble, organic-solvent-soluble, neutral antibiotic. [] Its molecular formula is C38H60O14. [] It appears as a white powder. []
Chalcomycin exhibits potent antibacterial activity against various Gram-positive bacteria, making it a valuable tool in scientific research. [, , , , ] Its activity against Staphylococcus aureus, including strains resistant to other antibiotics, makes it particularly noteworthy. [] This characteristic has fueled research into its potential as a novel therapeutic agent for treating infections caused by multidrug-resistant bacteria. [, ]
The identification of Chalcomycin-modifying enzymes in resistant bacteria, such as the glycosyltransferase in Nocardia asteroides, has provided valuable insights into bacterial resistance mechanisms. [] This knowledge can be leveraged to develop strategies to circumvent or overcome antibiotic resistance, a growing concern in clinical settings. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: